molecular formula C24H31N3O B4195034 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

货号 B4195034
分子量: 377.5 g/mol
InChI 键: NTGBLFHZAKCNJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. A-438079 has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer.

作用机制

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. This compound binds to the P2X7 receptor and inhibits its activation, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, protect against neurodegeneration, and inhibit the growth and metastasis of cancer cells. This compound has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

实验室实验的优点和局限性

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in some experimental protocols. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the safety and efficacy of this compound in human clinical trials need to be investigated further. Finally, the role of the P2X7 receptor in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of this compound.

科学研究应用

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

属性

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-23(24-12-16-8-17(13-24)10-18(9-16)14-24)26-19-6-7-22-21(11-19)25-15-27(22)20-4-2-1-3-5-20/h6-7,11,15-18,20H,1-5,8-10,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBLFHZAKCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 4
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 5
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。